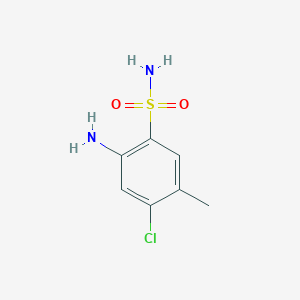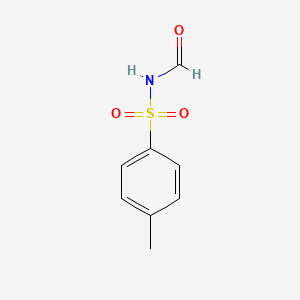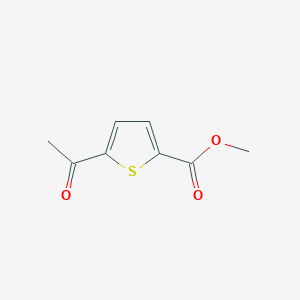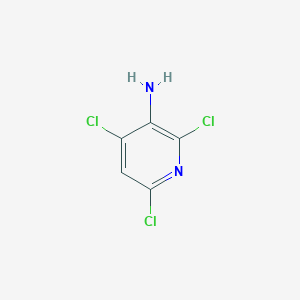
2-Phényloxirane-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 2-phenyloxirane-2-carboxylate is an organic compound that belongs to the class of glycidic esters It is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group
Applications De Recherche Scientifique
Methyl 2-phenyloxirane-2-carboxylate finds extensive applications in various scientific research domains:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential in drug development and as a precursor for active pharmaceutical ingredients.
Biological Studies: It is used in biochemical research to study enzyme-catalyzed reactions involving epoxides and esters.
Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
Target of Action
Methyl 2-phenyloxirane-2-carboxylate, also known as BMK methyl glycidate , is an organic compound that exhibits notable potential due to its capability to be converted into phenyl-2-propanone (P2P) via hydrolysis . P2P is an important precursor in syntheses of numerous organic compounds and pharmaceutical substances .
Mode of Action
The compound can undergo reactions typical of epoxides, such as ring-opening reactions or nucleophilic attacks at the oxirane ring. During hydrolysis, the sodium salts of BMK glycidates are treated with a solution of hydrochloric acid, which results in the cleavage of the ester bonds. This reaction leads to the formation of phenylacetone (P2P) and sodium chloride (NaCl) as byproducts .
Biochemical Pathways
Methyl 2-phenyloxirane-2-carboxylate plays a role in the synthesis of other complex organic molecules. For example, its derivatives are used in diastereoselective Friedel-Crafts cyclization reactions to produce substances like 2-Substituted 1-Phenyl-1,2,3,4-tetrahydronaphthalenes. These reactions are significant in creating various organic compounds with high selectivity and yield.
Pharmacokinetics
The compound’s physical and chemical properties, such as its solubility and boiling point, can influence its bioavailability
Result of Action
Methyl 2-phenyloxirane-2-carboxylate and its derivatives have been studied for their potential in affecting blood glucose levels. Certain oxirane-2-carboxylic acids show remarkable blood glucose lowering activities in fasted rats, indicating their potential utility in diabetic treatment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-phenyloxirane-2-carboxylate. For instance, the compound is stable but decomposes when exposed to light and heat . Therefore, it should be stored in a cool and dark environment to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-phenyloxirane-2-carboxylate can be synthesized through the Darzens reaction, which involves the condensation of aldehydes or ketones with α-halo esters in the presence of a base such as sodium ethoxide or sodium amide . The reaction typically proceeds under mild conditions and results in the formation of the glycidic ester.
Industrial Production Methods
Industrial production of methyl 2-phenyloxirane-2-carboxylate often involves the same Darzens reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phenylacetone and sodium chloride when treated with hydrochloric acid.
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, resulting in the formation of different substituted products.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid is commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Phenylacetone: Formed through hydrolysis.
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Formed through reduction of the ester group.
Substituted Products: Formed through nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Methyl 2-phenyloxirane-2-carboxylate can be compared with other similar compounds such as:
Methyl 2-methyl-3-phenyloxirane-2-carboxylate: Similar structure but with an additional methyl group.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-methyl-3-phenyloxirane-2-carboxylic acid: The acid form of the compound.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their applications and behavior in chemical reactions.
Propriétés
IUPAC Name |
methyl 2-phenyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9(11)10(7-13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQYVTPJYUNQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503746 | |
| Record name | Methyl 2-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98324-47-1 | |
| Record name | Methyl 2-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














